(1S,2S,5R)-新薄荷腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A novel diastereoselective synthesis of enantiomers related to (1S,2S,5R)-Neomenthyl cyanide involved the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions, starting from trans-4-hydroxy-L-proline, showcasing the compound's intricate synthetic accessibility (Tanaka & Sawanishi, 1998).

Molecular Structure Analysis

The molecular structure of related cyanide compounds often features significant interactions that can be explored through various spectroscopic techniques, including NMR, UV–Visible, FT-IR, and mass spectroscopy, to understand their structural intricacies and electronic properties (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of (1S,2S,5R)-Neomenthyl cyanide derivatives can be influenced by their structure, as seen in the synthesis of complexes where cyanide acts as a bridging ligand, demonstrating the compound's versatility in forming coordination polymers with unique magnetic properties (Zhou et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of (1S,2S,5R)-Neomenthyl cyanide are not directly available, related research on cyanine dyes provides insights into how substituents can influence photophysical behavior, suggesting the potential for diverse applications based on the physical properties of such compounds (Bouteiller et al., 2007).

Chemical Properties Analysis

The chemical properties of (1S,2S,5R)-Neomenthyl cyanide and its derivatives, including reactivity towards nucleophiles and electrophiles, can be explored through theoretical and experimental methods to understand their behavior in synthetic and natural processes. Studies on cyanide-bridged complexes highlight the intricate chemical properties that can arise from the introduction of cyanide ligands into metal complexes (Ni et al., 2007).

科学研究应用

氰化物中毒和拮抗作用

氰化物中毒及其拮抗作用长期以来一直是研究的主题。氰化物的生物学研究先于其化学制备,表明人们长期以来对其性质和作用感兴趣。虽然氰化物以其毒性作用而闻名,特别是快速致死作用和饮食、工业和环境因素造成的慢性毒性,但它也存在于生物起源之前,并参与生物发生。氰化物在正常新陈代谢中的作用以及它给现代社会带来的复杂问题是活跃研究领域(Way, 1984)。

氰化物在危险化学品管制中的作用

强调了需要对包括氰化物化合物在内的危险剧毒化学品的处理、储存、使用和处置进行特别管制。这些化学品经常被故意用于刑事和自杀事件、破坏和恐怖活动,需要执法机构仔细监控。氰化物化合物的急性中毒作用及其健康风险已导致它们被列入需要更严格管制的危险化学品清单中(Prodanchuk et al., 2021)。

氰化物的环境归宿和解毒

氰化物的环境归宿和解毒一直是研究的关键领域。氰化物的毒性和其分解产物(包括从氰酸钠、氰化钾和氰化氢等化合物的溶解中产生的游离氰化物)已被详细研究。强调了了解氰化物的病理生理学以及由于其环境可获得性而对危险情况进行负责任管理的必要性(Boening & Chew, 1999)。

氰化物在光动力治疗中的作用

包括氰化物在内的花菁染料在光动力治疗(PDT)中具有潜在应用,这是一种癌症治疗方法。花菁染料的结构修饰,如卤化、金属原子或有机结构的掺入,或乳糖体、乳液或缀合的合成,旨在增强其在 PDT 中的应用性能。由这些修饰产生的各种花菁衍生物表明人们对氰化物在医学领域的潜在治疗用途非常感兴趣(Lange et al., 2021)。

氰化物污染环境的生物修复

通过微生物和植物修复氰化物污染环境一直是近期进展的重点。环境中的氰化物源于采矿等工业活动,对人类、动物和水生生物构成重大威胁。生物修复利用能够消耗氰化物并将其转化为无毒物质的微生物和植物,已成为传统处理工艺的一种高效、经济且环保的替代方案。这种方法突出了生物技术应用在减轻氰化物污染中的潜力(Kumar et al., 2017)。

属性

IUPAC Name |

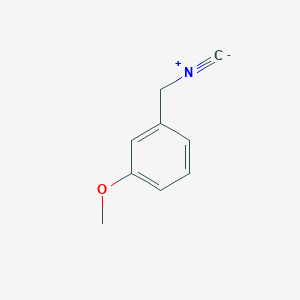

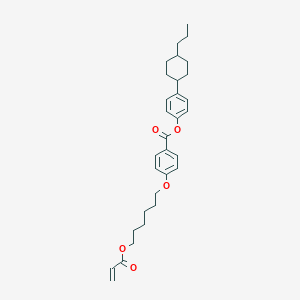

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVUYKHSNNYPOX-MXWKQRLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454187 |

Source

|

| Record name | (1S,2S,5R)-Neomenthyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,5R)-Neomenthyl cyanide | |

CAS RN |

180978-26-1 |

Source

|

| Record name | (1S,2S,5R)-Neomenthyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)